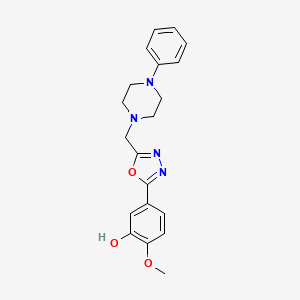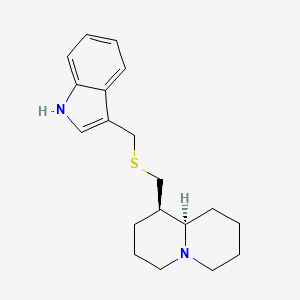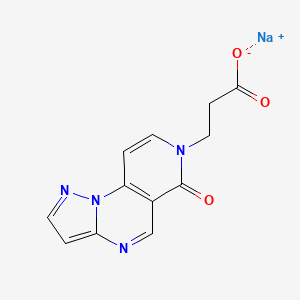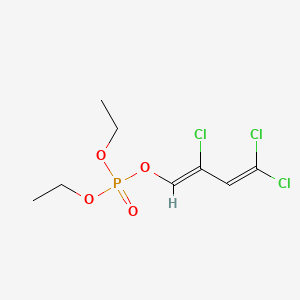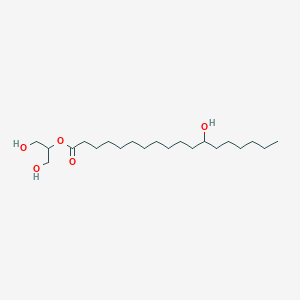
Glycerol (2-(12-hydroxystearate))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycerol (2-(12-hydroxystearate)) is typically synthesized through the esterification of glycerol with 12-hydroxystearic acid. The reaction involves heating glycerol and 12-hydroxystearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is usually carried out at temperatures ranging from 100°C to 150°C, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of glycerol (2-(12-hydroxystearate)) involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with efficient mixing and temperature control. The use of continuous removal of water and the application of vacuum can enhance the yield and purity of the product . Additionally, the final product is often purified through distillation or recrystallization to achieve the desired quality for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
Glycerol (2-(12-hydroxystearate)) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
Wissenschaftliche Forschungsanwendungen
Glycerol (2-(12-hydroxystearate)) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of lipid-based nanoparticles for drug delivery.
Medicine: Utilized in topical formulations for its moisturizing and skin-conditioning properties.
Wirkmechanismus
The mechanism of action of glycerol (2-(12-hydroxystearate)) primarily involves its ability to interact with lipid bilayers and enhance the stability of emulsions. The hydroxyl groups in the compound form hydrogen bonds with water molecules, while the hydrophobic stearate chain interacts with lipid molecules. This dual interaction helps to stabilize emulsions and improve the texture and consistency of formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol monostearate: Another ester of glycerol, commonly used as an emulsifier in foods and cosmetics.
Glycerol tristearate: A triglyceride used in food and cosmetic applications for its thickening properties.
Uniqueness
Glycerol (2-(12-hydroxystearate)) is unique due to the presence of the hydroxyl group on the stearate chain, which enhances its emulsifying and stabilizing properties compared to other glycerol esters. This makes it particularly effective in formulations requiring both hydrophilic and lipophilic interactions .
Eigenschaften
CAS-Nummer |
872803-98-0 |
|---|---|
Molekularformel |
C21H42O5 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
1,3-dihydroxypropan-2-yl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-11-14-19(24)15-12-9-7-5-6-8-10-13-16-21(25)26-20(17-22)18-23/h19-20,22-24H,2-18H2,1H3 |
InChI-Schlüssel |
MCFVIIRWMQHVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC(CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


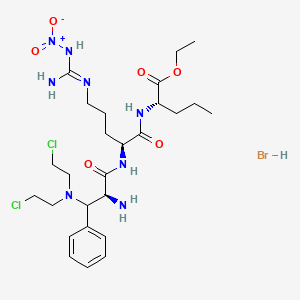
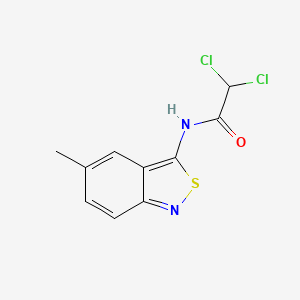

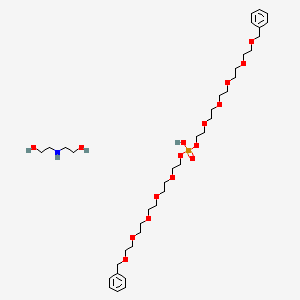
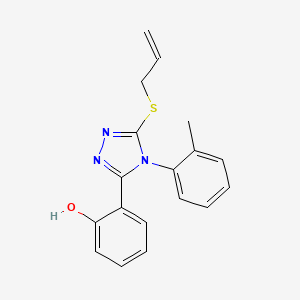

![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
